molecular formula C5H4D8N2 B602703 1-methylpiperazine-2,2,3,3,5,5,6,6-d8 CAS No. 917358-65-7

1-methylpiperazine-2,2,3,3,5,5,6,6-d8

Cat. No.: B602703
CAS No.: 917358-65-7
M. Wt: 108.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is a deuterated form of 1-methylpiperazine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 can be synthesized through the deuteration of 1-methylpiperazine. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas or deuterated reagents under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and ensure the complete replacement of hydrogen atoms .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound results in N-oxides, while substitution reactions yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-methylpiperazine-2,2,3,3,5,5,6,6-d8 involves its interaction with various molecular targets and pathwaysThis property is utilized in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is unique due to its deuterium content, which provides enhanced stability and allows for detailed tracing in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917358-65-7
Record name 917358-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
1.6 mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
water-alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
38.2%
Yield
0.5%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoic acid (0.61 g: 1.42 mMol.) is reacted with 1-hydroxybenzotriazole (231 mg: 1.2 Eq.) and dicyclohexylcarbodiimide (352 mg: 1.2 Eq.) in tetrahydrofuran at room temperature for 1 hour, and then with N-methylpiperazine (0.32 ml: 2 Eq.) for 1 hour to give 1-(2-chloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine (0.72 g). Yield: 99%.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step Two
Quantity
352 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.